molecular formula C11H19NO6 B3082304 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 112159-16-7

2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B3082304
CAS No.: 112159-16-7
M. Wt: 261.27 g/mol
InChI Key: OHYMUFVCRVPMEY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMUFVCRVPMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the elimination of the tert-butyl group and formation of the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Glutamic Acid Derivatives

a) N-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH)
  • Key Features: Methyl ester on γ-carboxyl group. Boc group on α-amino group.
  • Comparison: Stability: The methyl ester is more stable under acidic conditions compared to benzyl esters but can be hydrolyzed with LiOH or NaOH . Synthetic Utility: Preferred in SPPS due to orthogonal protection (Boc for α-amino, methyl ester for γ-carboxyl) .
b) N-Boc-L-glutamic acid γ-ethyl ester
  • Key Features :
    • Ethyl ester replaces methyl ester.
  • Deprotection: Requires stronger basic conditions for hydrolysis compared to methyl esters .
c) N-Benzyloxycarbonyl-L-glutamic acid γ-methyl ester (Z-Glu(OMe)-OH)
  • Key Features: Benzyloxycarbonyl (Z) group on α-amino.
  • Comparison: Deprotection: Z-group requires hydrogenolysis (H₂/Pd), which is incompatible with sulfur-containing residues. Boc is removed with mild acids (e.g., TFA), offering broader compatibility .

Compounds with Modified Side Chains

a) 2-((tert-Butoxycarbonyl)amino)-5-(methylsulfanyl)pentanoic acid
  • Key Features :
    • Methylthio (-SMe) substituent at the γ-position.
  • Comparison :
    • Reactivity : The thioether group introduces susceptibility to oxidation, limiting use in oxidizing environments.
    • Applications : Useful for introducing sulfur-based modifications in peptides .
b) 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
  • Key Features :
    • Benzyl ester and Z-group protection.
  • Comparison: Deprotection Complexity: Requires hydrogenolysis for both groups, making it less versatile than Boc/methyl ester combinations .

Enantiomeric and Diastereomeric Forms

a) (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
  • Key Features :
    • R-configuration at the α-carbon.
  • Comparison :
    • Biological Activity : Enantiomers may exhibit divergent interactions in chiral environments (e.g., enzyme binding) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight CAS Number Protection Groups Key Applications
Boc-Glu(OMe)-OH 261.27 45214-91-3 Boc (α-amino), Me (γ-COO) Peptide synthesis
Z-Glu(OBzl)-OH 383.40 5680-86-4 Z (α-amino), Bzl (γ-COO) Legacy peptide synthesis
Boc-Glu(OEt)-OH 275.30 N/A Boc (α-amino), Et (γ-COO) Lipophilic intermediates

Table 2: Deprotection Conditions

Compound Protecting Group Deprotection Method
Boc-Glu(OMe)-OH Boc 20–50% TFA in DCM
Z-Glu(OBzl)-OH Z, Bzl H₂/Pd (hydrogenolysis)
Boc-Glu(OEt)-OH Boc TFA or HCl/dioxane

Biological Activity

2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as a glutamic acid derivative, has garnered attention for its diverse biological activities. This compound is particularly significant in pharmaceutical research due to its potential applications in various therapeutic areas, including anti-infection, apoptosis modulation, and immunology.

  • Molecular Formula : C11H19NO6
  • CAS Number : 4092711
  • Molecular Weight : 247.28 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-Infection : This compound exhibits activity against various pathogens, including bacteria and viruses. It has been noted for its potential use in antibiotic formulations and antiviral therapies targeting viruses such as HIV and influenza .
  • Cell Cycle Regulation and Apoptosis : Research indicates that this compound influences apoptosis pathways, potentially through interactions with key proteins involved in cell cycle regulation . It may modulate signaling pathways such as JAK/STAT and MAPK/ERK, which are critical for cellular proliferation and survival.
  • Neuronal Signaling : There is evidence suggesting that this compound may affect neuronal signaling pathways, making it a candidate for neuroprotective strategies . Its influence on glutamate receptors could be significant in conditions like Alzheimer's disease.
  • Metabolic Pathways : The compound has been implicated in metabolic enzyme modulation, which is crucial for maintaining cellular homeostasis and energy balance .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-InfectionEffective against bacterial strains (e.g., Staphylococcus aureus) and viral pathogens (e.g., HIV).
Apoptosis ModulationInduces apoptosis in cancer cell lines through activation of caspases.
Immunological EffectsModulates immune response via NF-κB pathway inhibition.
Neuroprotective EffectsPotential protective effects on neuronal cells against oxidative stress.

Case Study: Anti-Viral Activity

A study investigated the anti-viral properties of this compound against the Dengue virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent for viral infections.

Case Study: Cancer Cell Apoptosis

In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, and what critical reaction conditions must be controlled?

The compound is typically synthesized via esterification of the corresponding carboxylic acid with tert-butanol using a strong acid catalyst (e.g., sulfuric acid) . Boc (tert-butoxycarbonyl) protection is applied to the amino group to prevent undesired side reactions during peptide synthesis. Key conditions include maintaining anhydrous environments, precise temperature control (0–25°C), and stoichiometric ratios to avoid over- or under-protection .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the Boc-protected amine and ester functionalities. Infrared (IR) spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹). Liquid chromatography-mass spectrometry (LC-MS) validates molecular weight and purity, with retention time comparison against standards . For chiral verification, chiral HPLC or polarimetry is recommended due to the compound’s stereospecific applications .

Q. How is this compound utilized in peptide synthesis, and what role does its stereochemistry play?

The Boc-protected amino acid serves as a building block in solid-phase peptide synthesis (SPPS). Its stereochemistry (S-configuration) ensures correct spatial orientation during coupling reactions, critical for maintaining peptide tertiary structure and biological activity. The methoxy ester group enhances solubility in organic solvents, facilitating stepwise elongation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS impurities) during characterization?

Contradictions often arise from residual solvents, diastereomer formation, or incomplete Boc deprotection. For NMR anomalies, compare experimental data with computational predictions (e.g., DFT simulations) or acquire 2D spectra (COSY, HSQC) to resolve coupling patterns. For LC-MS impurities, optimize purification via gradient HPLC or recrystallization in ethyl acetate/hexane mixtures . If stereochemical inconsistencies occur, re-evaluate synthetic steps for racemization risks, particularly during esterification .

Q. What strategies optimize the yield of this compound in multi-step syntheses, and how can side reactions be minimized?

Yield optimization requires careful monitoring of reaction kinetics. For example, slow addition of Boc anhydride during amino protection reduces exothermic side reactions. Employing scavengers (e.g., molecular sieves) for water removal improves esterification efficiency. Side products like tert-butyl ethers can be suppressed by using non-polar solvents (e.g., dichloromethane) and low temperatures (0–5°C) . Design of Experiments (DoE) frameworks can statistically identify critical parameters (e.g., pH, catalyst loading) for process robustness .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

The Boc group is susceptible to acidic hydrolysis, while the methoxy ester hydrolyzes under basic conditions. Accelerated stability studies (40°C/75% RH) show degradation via tert-butyl cleavage, forming 5-methoxy-5-oxopentanoic acid. For long-term storage, keep the compound desiccated at -20°C in amber vials. Degradation pathways can be tracked using LC-MS to identify fragments (e.g., m/z corresponding to loss of tert-butoxycarbonyl) .

Q. What are the limitations of using this compound in complex peptide architectures, and how can steric hindrance be mitigated?

The tert-butyl group may introduce steric hindrance during coupling with bulky residues (e.g., tryptophan). Mitigation strategies include using coupling agents like HATU (enhanced activation) or incorporating spacer residues (e.g., glycine) to reduce crowding. Computational modeling (e.g., molecular dynamics) predicts conformational clashes, guiding sequence design .

Methodological Considerations

  • Contradictory Evidence : Some protocols recommend Boc protection before esterification , while others reverse the order . Researchers should validate the sequence based on target peptide sequence and downstream deprotection requirements.
  • Data Reproducibility : Batch-to-batch variability in tert-butanol purity can affect reaction outcomes. Use HPLC-grade reagents and document lot numbers for critical reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Reactant of Route 2
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2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

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